molecular formula C15H16N4O2S B2791653 4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 2034553-24-5

4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No.: B2791653
CAS No.: 2034553-24-5
M. Wt: 316.38
InChI Key: XKVHWVHIUHNMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a tetrahydrocyclopentapyrazole scaffold via a methylene bridge. This structure combines two pharmacologically significant moieties: the sulfonamide group, which is a known zinc-binding group (ZBG) frequently used in the design of enzyme inhibitors , and a fused, nitrogen-rich heterocyclic system. The presence of the sulfonamide group suggests this compound has potential as an inhibitor for metalloenzymes, particularly carbonic anhydrase (CA) isoenzymes . Carbonic anhydrase inhibitors are investigated for a range of therapeutic areas, including glaucoma, epilepsy, and cancer . Furthermore, the heterocyclic portion of the molecule shares structural similarities with other pyrazoline and pyrazine derivatives that have been explored for various biological activities. For instance, triazolo[4,3-a]pyrazine derivatives are key scaffolds in medicinal chemistry, notably serving as the core structure in sitagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for type 2 diabetes . Other pyrazine and pyrazole-based compounds have been reported to possess anticonvulsant, anti-tuberculosis, and anti-platelet aggregation activities . The specific 4-cyano substitution on the benzene ring may influence the compound's electronic properties and binding affinity, potentially enhancing its selectivity or potency against certain biological targets. This compound is intended for research purposes to explore these potential mechanisms and applications in drug discovery and chemical biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the current scientific literature for the latest findings on this compound and its structural analogs.

Properties

IUPAC Name

4-cyano-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-19-15(13-3-2-4-14(13)18-19)10-17-22(20,21)12-7-5-11(9-16)6-8-12/h5-8,17H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVHWVHIUHNMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 316.4 g/mol. Its structure features a benzenesulfonamide moiety linked to a tetrahydrocyclopentapyrazole derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16N4O2SC_{15}H_{16}N_{4}O_{2}S
Molecular Weight316.4 g/mol
CAS Number2034553-24-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology may vary but often includes steps such as condensation reactions and cyclization processes to achieve the desired structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth against strains such as MRSA, E. coli, and Pseudomonas aeruginosa. The mechanism often involves interference with bacterial folate synthesis pathways.
  • Antifungal Activity : While the focus has been primarily on antibacterial properties, some studies suggest moderate antifungal activity against pathogens like Candida albicans.

Anti-inflammatory Activity

The compound is also evaluated for its anti-inflammatory potential:

  • COX Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. Selectivity ratios indicate that these compounds could provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Study on COX Inhibition : A study assessed various derivatives for their COX inhibitory activities. The results showed that some compounds exhibited IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating strong potential as anti-inflammatory agents .
  • Antimicrobial Screening : Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Compounds showed growth inhibition percentages between 43% and 97% depending on the strain tested .

Research Findings

Recent findings emphasize the versatility of sulfonamide derivatives in drug development:

  • Selectivity and Efficacy : The selectivity towards COX-2 over COX-1 suggests that these compounds could be developed into safer anti-inflammatory medications.
  • Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds within enzyme active sites, correlating well with experimental inhibition data.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, emphasizing key differences in heterocyclic cores, substituents, physicochemical properties, and synthesis yields. Data are derived from published studies (see references).

Table 1: Structural and Physicochemical Comparison

Compound Name (Example) Core Heterocycle Key Substituents Melting Point (°C) Synthesis Yield Molecular Weight (g/mol) Key Features
Target: 4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide Cyclopenta[c]pyrazole 4-cyano benzene, 2-methyl group on cyclopenta ring Not reported Not reported Not reported Fused bicyclic system; potential for enhanced rigidity and metabolic stability
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Pyrano[2,3-c]pyrazole 4-methoxyphenyl, phenyl, 4-methylbenzenesulfonamide 69.0–70.4 70% ~450 (estimated) Pyran-fused pyrazole; electron-rich aromatic substituents
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorinated chromenone, N-methylbenzenesulfonamide 175–178 28% 589.1 Fluorine atoms enhance lipophilicity; chromenone moiety may confer fluorescence
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Thioxopyrimidine Thiazolyl, trimethyl groups Not reported Not reported Not reported Thiol-containing heterocycle; potential for metal chelation
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine Anilinopyridinyl, 4-methylbenzenesulfonamide Not reported Not reported Not reported Planar pyridine core; possible π-π stacking interactions

Key Observations:

Structural Diversity in Heterocycles: The target compound’s cyclopenta[c]pyrazole core distinguishes it from analogs with pyrano-pyrazole (e.g., ), pyrazolo-pyrimidine (e.g., ), or pyridine systems (e.g., ).

Substituent Effects: The 4-cyano group on the benzene ring (target) contrasts with electron-donating groups (e.g., 4-methoxy in ) or fluorinated motifs (e.g., ). The cyano group’s electron-withdrawing nature could influence solubility and binding interactions. The 2-methyl group on the cyclopenta ring may sterically hinder metabolic degradation, offering advantages in pharmacokinetics over non-methylated analogs .

Physicochemical Properties: Melting points vary significantly: the fluorinated compound (175–178°C) has a much higher melting point than the pyrano-pyrazole derivative (69–70.4°C), likely due to stronger intermolecular forces (e.g., halogen bonding) and molecular weight. The target compound’s melting point is expected to fall between these values, contingent on crystallinity.

Synthesis Efficiency :

  • Yields for sulfonamide derivatives range widely (28% in vs. 70% in ). The target compound’s synthesis may face challenges due to the fused cyclopenta[c]pyrazole core, which could require multi-step ring-closing strategies.

For example:

  • The chromenone moiety in may enable fluorescence-based assays.
  • The thiazolyl group in could facilitate metal coordination, useful in enzyme inhibition.
  • The target’s rigid bicyclic system might optimize binding to hydrophobic enzyme pockets.

Q & A

Q. What are the standard synthesis protocols and characterization techniques for this compound?

The synthesis typically involves multi-step reactions under controlled conditions (temperature, pH, solvent selection) to optimize yield and purity. Key steps may include cyclization of the pyrazole ring, sulfonamide coupling, and cyano group introduction. Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm connectivity and stereochemistry .
  • Mass Spectrometry (MS) : For molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Q. How is the compound’s biological activity initially assessed in academic research?

Preliminary screening includes:

  • Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) .
  • Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify mechanistic targets .
  • Dose-response curves to determine IC₅₀ values .

Q. Which analytical techniques are critical for verifying structural integrity?

A combination of:

  • FT-IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • X-ray Crystallography : For unambiguous 3D structure determination (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route?

Tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways. For example:

  • ICReDD’s workflow : Combines computational modeling with experimental validation to reduce trial-and-error steps .
  • Solvent selection algorithms : Predict polarity and reactivity effects to improve yield .

Q. How to resolve contradictions in spectral data or bioactivity results?

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst) causing discrepancies .
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with bioassays .
  • Replicate studies : Ensure reproducibility across independent labs .

Q. What strategies are used for structure-activity relationship (SAR) studies?

  • Quantitative SAR (QSAR) : Computational models correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity .
  • Analog synthesis : Modify the pyrazole ring (e.g., 2-methyl vs. 2-ethyl) or sulfonamide moiety to test activity changes .
  • Crystallographic data : Compare binding modes in enzyme active sites (e.g., COX-2) .

Q. How to validate the compound’s mechanism of action against a specific target?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Knockout/knockdown models : Use CRISPR-edited cell lines to confirm target dependency .
  • Thermal Shift Assays : Monitor target protein stability upon ligand binding .

Q. What methodologies address low solubility or stability in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Lyophilization : Stabilize the compound for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.